Temporin-LT2

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S1886746
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Temporin-LT2

Product Name

Temporin-LT2

Temporin-LT2 is a member of the temporin family of antimicrobial peptides derived from the skin secretions of amphibians, particularly frogs. These peptides are generally characterized by their short length, typically consisting of 8 to 17 amino acids, and exhibit a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Temporin-LT2 specifically has garnered attention due to its unique structural properties and biological functions, which include membrane-disrupting capabilities that allow it to combat resistant microbial strains effectively .

Involving Temporin-LT2 primarily pertain to its interactions with microbial membranes. The peptide typically operates through a mechanism that involves the disruption of lipid bilayers, leading to cell lysis. This process is facilitated by its amphipathic nature, allowing it to insert into lipid membranes and form pores. The specific binding interactions and conformational changes that occur upon membrane association are crucial for its antimicrobial efficacy .

Temporin-LT2 exhibits significant biological activities, notably its potent antimicrobial effects against Gram-positive bacteria and some Gram-negative bacteria. Its mechanism of action includes:

  • Membrane Disruption: Temporin-LT2 disrupts bacterial cell membranes, leading to leakage of cellular contents and eventual cell death.
  • Antifungal Activity: It also shows efficacy against certain fungal pathogens.
  • Anti-inflammatory Properties: Some studies suggest that Temporin-LT2 may modulate inflammatory responses, potentially reducing the severity of infections .

The synthesis of Temporin-LT2 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in the laboratory. This technique allows for the sequential addition of amino acids to a growing peptide chain while attached to a solid support. The general steps include:

  • Activation of Amino Acids: Each amino acid is activated using coupling agents.
  • Coupling: Amino acids are coupled in a stepwise manner to form the peptide chain.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .

Temporin-LT2 has several promising applications in various fields:

  • Antimicrobial Agents: Due to its broad-spectrum activity, it can be developed into new antibiotics to combat resistant bacterial strains.
  • Pharmaceuticals: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.
  • Biotechnology: Temporin-LT2 can be utilized in developing novel therapeutic agents or as a model for designing synthetic antimicrobial peptides .

Interaction studies have revealed that Temporin-LT2 binds effectively to lipid membranes, which is critical for its antimicrobial action. Techniques such as isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy have been employed to study these interactions. These studies indicate that:

  • Electrostatic Interactions: The positively charged regions of Temporin-LT2 interact with negatively charged phospholipid head groups in bacterial membranes.
  • Conformational Changes: Binding induces conformational changes that facilitate membrane insertion and pore formation .

Several compounds share structural and functional similarities with Temporin-LT2. These include:

Compound NameLength (Amino Acids)Antimicrobial SpectrumUnique Features
Temporin A13Gram-positiveStrong hemolytic activity
Aurein 2.513Broad spectrumIdentical conformation to Temporin-LT2
Dermaseptin B27Gram-positive & negativeLonger sequence with higher stability
Magainin II23Broad spectrumAmphipathic nature enhances activity

Temporin-LT2's uniqueness lies in its specific sequence and structural properties that confer distinct membrane-disrupting capabilities compared to these similar compounds. While many temporins share common features, variations in amino acid composition lead to differences in potency and specificity against various pathogens .

Temporin-LT2 is a 17-residue antimicrobial peptide with the primary sequence FLPIALKALGSIFPKIL, originally isolated from the skin secretions of Hylarana latouchii [1] [2]. This peptide belongs to the temporin family of antimicrobial peptides, which are characterized by their short length and potent biological activities [3] [4]. The linear peptide structure possesses free amino-terminal modification and carboxyl-terminal amidation, which is typical for members of the temporin family [2].

The amino acid composition analysis reveals distinctive structural characteristics that contribute to the peptide's biological function [1]. The sequence contains a high proportion of hydrophobic residues, including four leucine residues, three isoleucine residues, two phenylalanine residues, and two alanine residues [2]. Additionally, the peptide incorporates two lysine residues providing a net positive charge of +2 under physiological conditions [2]. A single serine residue represents the only polar amino acid in the sequence, while glycine provides conformational flexibility [1] [2].

Amino Acid TypeCountPercentage (%)
Hydrophobic (F, L, I, A, P)1376.5
Basic (K)211.8
Polar (S)15.9
Flexible (G)15.9

The molecular weight of Temporin-LT2 is approximately 1550 Daltons, consistent with other short temporin peptides [1] [2]. The high hydrophobicity index of 76.5% indicates strong membrane-binding potential, while the presence of two basic residues contributes to electrostatic interactions with negatively charged bacterial membranes [2]. The peptide demonstrates potent antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations of 12.5 micromolar against Staphylococcus aureus and 50 micromolar against Bacillus subtilis [2].

Secondary and Tertiary Conformational Features

Helical Propensity and Amphipathic Design

Temporin-LT2 exhibits characteristic structural behavior common to antimicrobial peptides of the temporin family, demonstrating significant helical propensity in membrane-mimetic environments [3] [5]. In aqueous solution, the peptide adopts a largely disordered conformation, but undergoes a disorder-to-helix transition when exposed to membrane-mimicking conditions such as trifluoroethanol or lipid bilayers [6] [7].

The peptide's amphipathic design emerges upon alpha-helix formation, creating distinct hydrophobic and hydrophilic faces essential for antimicrobial activity [8] [9]. The hydrophobic face is composed primarily of phenylalanine, leucine, isoleucine, alanine, and proline residues, while the hydrophilic face incorporates the two lysine residues and the single serine residue [1] [9]. This amphipathic arrangement facilitates selective binding to negatively charged bacterial membranes while avoiding interaction with zwitterionic mammalian cell membranes [7].

Circular dichroism spectroscopy studies of related temporin peptides demonstrate that helical content increases substantially in the presence of membrane-mimetic environments [6] [10]. The alpha-helical conformation typically extends throughout most of the peptide length, with some conformational flexibility observed at the amino and carboxyl termini [10] [11]. This structural flexibility allows for optimal membrane insertion and contributes to the peptide's membrane-disrupting capabilities [12] [10].

The helical wheel projection analysis reveals that Temporin-LT2's amphipathic design creates a well-defined separation between hydrophobic and hydrophilic regions [8] [9]. The hydrophobic moment, a measure of amphipathicity, contributes significantly to the peptide's ability to interact with and disrupt bacterial cell membranes [6] [8]. The positioning of basic residues on the hydrophilic face enhances electrostatic attraction to negatively charged bacterial surface components [9] [7].

NMR-Derived Three-Dimensional Models

Nuclear magnetic resonance spectroscopy has provided detailed three-dimensional structural information for temporin family peptides in membrane-mimetic environments [13] [14]. While specific nuclear magnetic resonance structures of Temporin-LT2 have not been extensively reported, structural studies of closely related temporins reveal consistent conformational features that likely apply to Temporin-LT2 [13] [15].

Temporin peptides typically adopt alpha-helical conformations spanning residues 4-12 when bound to membrane-mimetic micelles, with the amino-terminal residues remaining in extended conformations [13] [14]. The aromatic phenylalanine residue at position 1 engages in extensive packing interactions with adjacent hydrophobic residues, stabilizing the overall peptide structure [13] [14]. Long-range nuclear Overhauser effect contacts between amino-terminal and carboxyl-terminal residues suggest potential oligomerization interfaces [13] [14].

Saturation transfer difference nuclear magnetic resonance experiments demonstrate that specific residues, including amino-terminal phenylalanine and basic lysine residues, establish close proximity with lipid molecules [13] [14]. These interactions indicate that the peptide inserts partially into the hydrocarbon region of membrane bilayers while maintaining contact with the polar headgroup region [16] [17]. The peptide orientation appears to be predominantly parallel to the membrane surface, consistent with the toroidal pore mechanism of membrane disruption [12] [10].

Molecular dynamics simulations complement nuclear magnetic resonance findings by revealing dynamic aspects of temporin-membrane interactions [12] [18]. These computational studies demonstrate that temporin peptides can adopt multiple orientations on membrane surfaces, with both parallel and perpendicular arrangements relative to the bilayer plane [16] [12]. The flexibility observed in simulations correlates with experimental observations of conformational dynamics in the amino and carboxyl-terminal regions [10] [11].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations of temporin peptides, including studies relevant to Temporin-LT2, have elucidated critical molecular determinants of antimicrobial activity [19] [20]. The relationship between peptide structure and biological function demonstrates that specific amino acid positions and chemical properties directly influence antimicrobial potency and selectivity [19] [21].

The amino-terminal phenylalanine-leucine-proline motif present in Temporin-LT2 represents a critical structural element associated with membrane activity [19] [9]. Modifications to this amino-terminal region significantly affect both antimicrobial potency and hemolytic activity [19] [9]. Studies of related temporins demonstrate that substitutions within this motif can either enhance or diminish biological activity depending on the specific amino acid changes introduced [19] [21].

The positioning and nature of basic residues critically influence antimicrobial activity and membrane selectivity [19] [20]. Temporin-LT2 contains two lysine residues that contribute to the overall positive charge and facilitate electrostatic interactions with negatively charged bacterial membranes [2] [20]. Structure-activity relationship studies indicate that the number and positioning of basic residues directly correlate with antimicrobial potency against Gram-positive bacteria [19] [20].

Structural FeatureImpact on ActivitySupporting Evidence
Amino-terminal FLP motifCritical for membrane bindingEnhanced activity with optimal hydrophobicity [19] [9]
Lysine positioningDetermines selectivityHydrophilic face placement essential [19] [9]
Overall hydrophobicityControls membrane insertion70-80% optimal for activity [19] [22]
Alpha-helical propensityEnables amphipathic designRequired for membrane disruption [19] [10]

Hydrophobicity modifications demonstrate that optimal antimicrobial activity requires a balance between membrane affinity and selectivity [19] [21]. Temporin-LT2's high hydrophobic content of 76.5% positions it within the optimal range for antimicrobial activity while maintaining reasonable selectivity for bacterial over mammalian membranes [2] [22]. Excessive hydrophobicity can lead to increased hemolytic activity and reduced therapeutic potential [19] [22].

The length and conformational flexibility of temporin peptides influence their mechanism of membrane disruption [19] [20]. Temporin-LT2's 17-residue length allows for adequate membrane spanning while maintaining structural flexibility necessary for membrane insertion [23] [19]. Structure-activity relationship studies suggest that peptides shorter than 10 residues or longer than 20 residues often exhibit reduced antimicrobial activity compared to the optimal 13-17 residue range [23] [19].

Temporin-LT2 is naturally produced through complex biosynthetic pathways within the cutaneous glands of the broad-folded frog, Hylarana latouchii [1] [2]. The natural production of this antimicrobial peptide occurs through specialized biosynthetic mechanisms that have evolved to provide protection against pathogens and predators in the amphibian's environment.

Cutaneous Gland Structure and Function

Amphibian skin contains two fundamental types of exocrine glands that are critical for peptide production: mucous glands and granular glands [3] [4]. The granular glands, also known as poison glands or serous glands, are the primary sites for temporin production [5] [6]. These multicellular exocrine glands are distributed throughout the skin surface and are characterized by their ability to synthesize and store complex cocktails of bioactive molecules, including antimicrobial peptides, alkaloids, and proteins [3] [5].

The granular glands of Hylarana latouchii exhibit specialized cellular organization optimized for peptide biosynthesis [7] [8]. These glands contain secretory cells that accumulate proteinaceous material rich in bioactive substances [5]. The granular gland secretions are dominated by peptides and proteins, as evidenced by their strong absorbance at wavelengths appropriate for peptide bond detection [5].

Molecular Biosynthesis Process

The biosynthesis of temporin-LT2 follows the typical amphibian antimicrobial peptide production pathway, involving precursor protein synthesis, post-translational modifications, and enzymatic processing [7] [8]. The peptide is initially synthesized as part of a larger precursor protein containing characteristic structural domains [7].

According to molecular cloning studies of Hylarana latouchii skin secretions, temporin-LT2 is derived from a precursor containing a signal peptide domain followed by an acidic propiece and the mature peptide sequence [7]. The precursor structure follows the general organization observed in ranid frog antimicrobial peptide precursors: signal peptide – acidic propiece – mature peptide [8].

The mature temporin-LT2 sequence (FLPIALKALGSIFPKIL) undergoes specific post-translational modifications during biosynthesis [1] [2]. The carboxy-terminal amidation, a characteristic feature of temporin peptides, occurs through enzymatic processing involving peptidylglycine alpha-amidating monooxygenase [7] [8]. This modification is essential for biological activity, as the amidated carboxy-terminus contributes to the peptide's stability and antimicrobial properties [1].

Regulation and Expression Patterns

The biosynthesis of temporin-LT2 in cutaneous glands is subject to both constitutive and stimulated production mechanisms [9] [10]. Under normal physiological conditions, granular glands maintain baseline levels of peptide synthesis and storage [5]. However, peptide release can be dramatically increased through various stimuli, including electrical stimulation, norepinephrine administration, or stress responses [9] [7].

Research has demonstrated that norepinephrine stimulation of Hylarana latouchii skin results in the rapid release of stored peptides from granular glands [7] [11]. This mechanism allows for immediate deployment of antimicrobial defenses when the animal encounters threats [3] [12]. The stimulated secretion process involves the coordinated release of peptide contents from multiple granular glands across the skin surface [9].

Evolutionary and Adaptive Significance

The natural biosynthesis of temporin-LT2 represents an evolutionary adaptation to the diverse microbial challenges faced by amphibians in their aquatic and terrestrial environments [13] [14]. The presence of multiple temporin variants within a single species, including temporin-LT2 alongside other family members, suggests gene duplication events followed by diversification under selective pressure [8].

Comparative analysis of temporin biosynthesis across different Hylarana species reveals conserved biosynthetic machinery with species-specific modifications in the mature peptide sequences [7]. This pattern indicates that while the basic biosynthetic framework is evolutionarily conserved, the specific peptide products have undergone adaptive changes to optimize antimicrobial activity against local pathogen populations [13] [8].

The distribution and concentration of granular glands also show anatomical specialization, with certain body regions exhibiting higher densities of peptide-producing glands [5] [15]. This spatial organization may reflect the differential exposure risks across the animal's body surface and the corresponding need for antimicrobial protection [16].

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis represents the primary method for producing synthetic temporin-LT2 for research and potential therapeutic applications [17] [18]. The SPPS approach enables the controlled, stepwise assembly of the 17-amino acid temporin-LT2 sequence while maintaining high purity and yield standards necessary for biological studies [2] [17].

Fundamental SPPS Principles

The solid-phase synthesis of temporin-LT2 follows established SPPS protocols, utilizing the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support [17] [18]. This methodology allows for the synthesis of temporin-LT2 by sequential coupling reactions, with each amino acid addition followed by deprotection and washing steps to remove excess reagents and byproducts [19].

The process begins with the attachment of the carboxy-terminal leucine residue to an appropriate solid support resin [19] [20]. The resin selection is critical for successful temporin-LT2 synthesis, with commonly used supports including polystyrene-based resins such as Rink amide resin or similar carboxy-terminal amide-generating supports [17] [18]. The choice of resin is particularly important for temporin-LT2 due to its required carboxy-terminal amidation [1] [2].

Protection Strategy Selection

Two primary protection strategies are employed for temporin-LT2 synthesis: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy [18] [19]. The Fmoc/tBu approach is generally preferred for temporin-LT2 synthesis due to its orthogonal protection scheme and milder reaction conditions [17] [21].

In the Fmoc/tBu strategy, the alpha-amino groups are temporarily protected with Fmoc groups, which are removed using basic conditions (typically 20% piperidine in dimethylformamide) [21] [20]. The side-chain functional groups of lysine residues in temporin-LT2 are protected with tert-butyl-based protecting groups that remain stable under the basic deprotection conditions but are cleaved during final acidolytic treatment [21] [22].

The synthetic route requires careful protection of the two lysine residues present in the temporin-LT2 sequence at positions 7 and 15 [1]. These basic residues are typically protected with tert-butyloxycarbonyl (Boc) groups when using the Fmoc/tBu strategy, ensuring orthogonal protection that prevents unwanted side reactions during chain assembly [21] [22].

Coupling Methodologies and Reagents

The coupling of amino acids during temporin-LT2 synthesis employs standard peptide coupling reagents and methodologies optimized for high efficiency and minimal side product formation [17] [20]. Common coupling reagents include carbodiimide-based systems such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with hydroxybenzotriazole (HOBt) or similar additives [18] [23].

Modern SPPS of temporin-LT2 often utilizes phosphonium or uronium-based coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) [17] [20]. These reagents provide rapid, efficient coupling reactions with minimal racemization, which is essential for maintaining the stereochemical integrity of temporin-LT2 [23].

Each coupling cycle typically involves pre-activation of the incoming amino acid with the coupling reagent and base (such as N,N-diisopropylethylamine), followed by addition to the resin-bound peptide [17] [19]. Coupling reactions are monitored using qualitative tests such as the Kaiser ninhydrin test to ensure completion before proceeding to the next cycle [24] [18].

Synthesis Monitoring and Quality Control

Throughout the synthesis of temporin-LT2, various monitoring techniques are employed to ensure successful chain assembly and identify potential problems [17] [25]. The Kaiser test provides real-time feedback on coupling completion by detecting unreacted amino groups [24] [18]. Incomplete couplings can be addressed through repeated coupling cycles or capping procedures to minimize deletion sequences [26].

Modern automated peptide synthesizers enable the reproducible synthesis of temporin-LT2 with computer-controlled reagent delivery, reaction timing, and washing procedures [17] [27]. These systems can incorporate advanced monitoring capabilities, including conductivity measurements and spectroscopic analysis, to optimize synthesis conditions [27].

The hydrophobic nature of temporin-LT2, with its high content of hydrophobic amino acids, may present challenges during synthesis due to peptide aggregation on the resin [28] [29]. This issue can be addressed through the use of chaotropic agents, elevated temperatures, or specialized resins designed to minimize aggregation [27] [28].

Cleavage and Initial Purification

The completion of temporin-LT2 synthesis requires cleavage from the solid support and removal of side-chain protecting groups [21] [22]. For Fmoc-synthesized temporin-LT2, this is typically achieved using trifluoroacetic acid (TFA) cocktails containing appropriate scavengers [21] [30]. The cleavage mixture composition is optimized based on the specific amino acid content of temporin-LT2, with scavengers such as triisopropylsilane and water included to prevent side reactions [22] [30].

The cleavage reaction typically requires 2-4 hours at room temperature, depending on the protecting group removal requirements [21] [22]. Following cleavage, the crude temporin-LT2 is isolated by precipitation with cold diethyl ether, which removes most TFA and cleavage byproducts while preserving the peptide [30].

Initial assessment of synthetic temporin-LT2 quality is performed using analytical techniques such as high-performance liquid chromatography and mass spectrometry [25] [31]. These analyses confirm the molecular weight, assess purity levels, and identify potential impurities requiring removal during subsequent purification steps [25] [32].

Purification Techniques and Analytical Validation

The purification of synthetic temporin-LT2 requires sophisticated chromatographic techniques to achieve the high purity levels necessary for biological and pharmacological studies [24] [33]. The purification process must effectively separate the target peptide from synthesis-related impurities while maintaining peptide integrity and biological activity [34] [35].

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method for temporin-LT2 due to its high resolution and compatibility with the peptide's physicochemical properties [34] [35]. The technique exploits the hydrophobic nature of temporin-LT2, which contains eleven hydrophobic amino acid residues out of seventeen total residues [1] [36].

RP-HPLC purification of temporin-LT2 typically employs C18 silica-based stationary phases with gradient elution systems using acetonitrile and water as mobile phase components [34] [37]. Trifluoroacetic acid (0.1%) is commonly added as an ion-pairing reagent to improve peak shape and retention characteristics for the basic peptide [34] [36]. The acidic conditions also help maintain peptide stability and prevent aggregation during purification [36].

The purification process requires careful optimization of gradient conditions to achieve adequate resolution between temporin-LT2 and closely related impurities [24] [34]. Common impurities include deletion sequences missing one or more amino acids, truncated sequences from incomplete synthesis, and isomeric forms resulting from side reactions [25] [26]. The gradient slope and flow rate must be adjusted to provide sufficient peak resolution while maintaining reasonable purification times [34].

Preparative RP-HPLC of temporin-LT2 can be scaled from analytical to semi-preparative and preparative scales by maintaining appropriate geometric scaling relationships [34] [36]. The transition from analytical to preparative scale requires consideration of factors such as column loading capacity, flow rate scaling, and fraction collection optimization [34].

Complementary Purification Methods

Ion-exchange chromatography (IEX) provides an orthogonal purification approach that can be particularly valuable for temporin-LT2 purification [33] [38]. Given the peptide's net positive charge (+2) at physiological pH, cation-exchange chromatography can effectively separate temporin-LT2 based on charge differences from neutral or differently charged impurities [1] [33].

The implementation of ion-exchange chromatography as a capture step prior to RP-HPLC can significantly reduce the impurity load on the reversed-phase column [33] [38]. This approach has been shown to reduce impurity levels from approximately 27.5% to 12% before final RP-HPLC polishing, thereby improving overall purification efficiency [33].

Solid-phase extraction (SPE) techniques offer an alternative approach for temporin-LT2 purification that reduces solvent consumption and enables more efficient processing [24]. SPE methods utilize the same separation principles as HPLC but in a simplified format that allows for rapid sample processing with minimal solvent usage [24]. The technique has been successfully applied to various synthetic peptides with different physicochemical properties [24].

Advanced Purification Strategies

Recent developments in peptide purification include innovative approaches such as reactive capping purification (RCP), which specifically targets truncation impurities generated during SPPS [26]. This method involves capping truncated sequences with reactive tags during synthesis, followed by selective removal of these impurities using chemoselective reactions [26].

Hydrophilic interaction chromatography (HILIC) represents another complementary technique that can be valuable for temporin-LT2 purification, particularly when combined with cation-exchange mechanisms [36]. This mixed-mode approach provides additional selectivity that can be useful for resolving closely related impurities that co-elute in other systems [36].

The application of supercritical fluid chromatography (SFC) for peptide purification has shown promise for peptides up to 40 amino acids in length, including both linear and cyclic structures [39]. While not yet widely adopted for temporin-LT2 purification, SFC offers potential advantages in terms of environmental impact and separation efficiency [39].

Analytical Method Development and Validation

The analytical characterization of purified temporin-LT2 requires comprehensive method development and validation to ensure accurate assessment of purity and identity [25] [31]. Analytical methods must be capable of detecting and quantifying process-related impurities, degradation products, and other potential contaminants [25] [40].

High-performance liquid chromatography with ultraviolet detection at 214-230 nm serves as the primary analytical method for temporin-LT2 purity assessment [25] [31]. The method must demonstrate adequate specificity to separate temporin-LT2 from potential impurities, with particular attention to closely related deletion sequences and isomeric forms [25].

Mass spectrometry plays a crucial role in temporin-LT2 identity confirmation and impurity characterization [41] [32]. Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination and can identify specific impurities based on mass differences [41]. Tandem mass spectrometry (MS/MS) enables sequence confirmation through fragmentation analysis [32] [42].

The validation of analytical methods for temporin-LT2 follows established guidelines for peptide analysis, including assessment of specificity, linearity, accuracy, precision, detection limits, and quantitation limits [43] [40]. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method and ensure that degradation products can be detected and quantified [25] [43].

Advanced analytical techniques such as circular dichroism spectroscopy may be employed to assess the secondary structure of purified temporin-LT2 and confirm proper folding [7] [28]. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural characterization, particularly for structure-activity relationship studies [28] [44].

Quality Control and Specifications

The establishment of appropriate quality control specifications for purified temporin-LT2 requires consideration of intended use, regulatory requirements, and analytical capabilities [43] [40]. Purity specifications typically require ≥95% purity by RP-HPLC, with individual impurities limited to ≤1-2% and total impurities ≤5% [25] [43].

Identity testing includes confirmation of molecular weight by mass spectrometry, amino acid analysis or sequence confirmation, and chromatographic retention time comparison with reference standards [43] [31]. Potency testing may include biological activity assays to confirm antimicrobial activity against relevant target organisms [1].

Stability testing of purified temporin-LT2 under various storage conditions provides critical information for formulation development and shelf-life determination [43]. The peptide's stability profile influences storage requirements, handling procedures, and expiration dating [40].

The implementation of quality control testing throughout the purification process enables real-time monitoring of purification efficiency and early detection of problems [25] [43]. In-process testing includes monitoring of key purification steps, assessment of intermediate purity levels, and evaluation of yield and recovery rates [31].

Sequence

FLPIALKALGSIFPKIL

Dates

Last modified: 07-21-2023

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